molecular formula C22H24ClNO3S B11371667 2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]propanamide

Cat. No.: B11371667
M. Wt: 417.9 g/mol
InChI Key: JOYRSQRVPYLKBR-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with a suitable amine, such as N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]amine, under amidation conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Materials Science: Use in the synthesis of novel polymers and materials with unique properties.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride
  • 2-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-methyloxirane

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]propanamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24ClNO3S

Molecular Weight

417.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]propanamide

InChI

InChI=1S/C22H24ClNO3S/c1-14-7-9-28-20(14)13-24(12-18-6-5-8-26-18)22(25)17(4)27-19-10-15(2)21(23)16(3)11-19/h5-11,17H,12-13H2,1-4H3

InChI Key

JOYRSQRVPYLKBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C(C)OC3=CC(=C(C(=C3)C)Cl)C

Origin of Product

United States

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